

Bis(triisopropylsilyl)amine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(triisopropylsilyl)amine*

Cat. No.: B3033179

[Get Quote](#)

An In-depth Technical Guide to **Bis(triisopropylsilyl)amine**

Topic: **Bis(triisopropylsilyl)amine** CAS Number: 923027-92-3

Introduction

Bis(triisopropylsilyl)amine, registered under CAS number 923027-92-3, is a sterically hindered organosilicon compound of significant interest in modern organic synthesis.^{[1][2][3]} Its molecular structure, featuring a central nitrogen atom bonded to two bulky triisopropylsilyl (TIPS) groups, imparts unique reactivity that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its properties, core applications, and practical methodologies, grounded in the principles of synthetic chemistry.

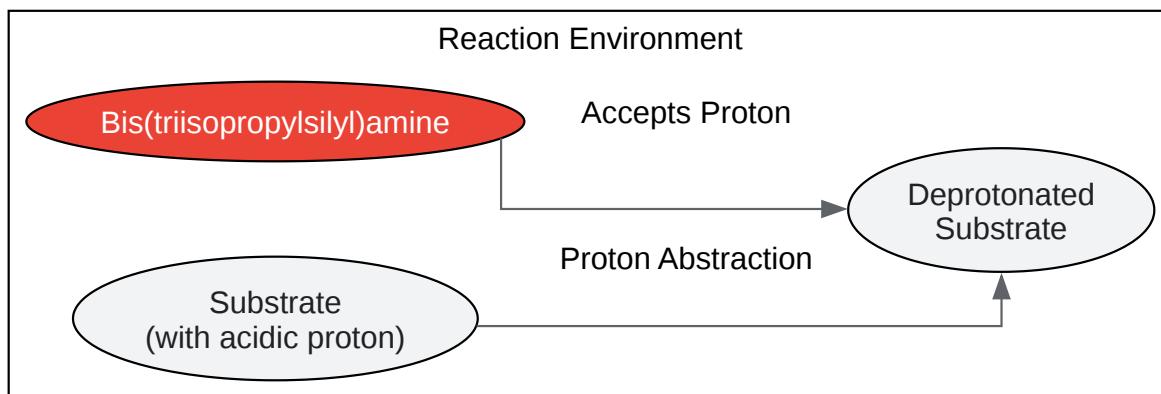
Physicochemical Properties & Specifications

Bis(triisopropylsilyl)amine is a liquid at room temperature with a molecular formula of C₁₈H₄₃NSi₂ and a molecular weight of approximately 329.72 g/mol.^{[2][3]} Its defining characteristic is the substantial steric bulk provided by the two TIPS groups, which dictates its chemical behavior.

Property	Value	Source
CAS Number	923027-92-3	[1] [2] [3]
Molecular Formula	C ₁₈ H ₄₃ NSi ₂	[3]
Molecular Weight	329.72 g/mol	[2]
Physical Form	Liquid	[2]
Purity	Typically ≥95%	[2]
Storage	Refrigerator	[2]
InChI Key	KEBQKMFRRCSNFD- UHFFFAOYSA-N	[2] [3]

Core Concepts: The Role of Steric Hindrance in Synthesis

The utility of **Bis(triisopropylsilyl)amine** stems directly from the steric shield provided by the isopropyl substituents on the silicon atoms. This bulkiness has two profound consequences on its reactivity:


- Suppression of Nucleophilicity: While amines are typically nucleophilic due to the lone pair of electrons on the nitrogen atom, the immense steric hindrance around the nitrogen in **Bis(triisopropylsilyl)amine** prevents it from participating in nucleophilic attack on all but the most unhindered electrophiles.[\[4\]](#)[\[5\]](#) This property is crucial for its function as a selective base.
- Formation of Robust Protecting Groups: When used to silylate a primary amine, the resulting N-silylated compound is exceptionally stable under a variety of reaction conditions. The TIPS groups are known for being robust protecting groups that are resistant to cleavage under conditions that would remove smaller silyl groups like trimethylsilyl (TMS).

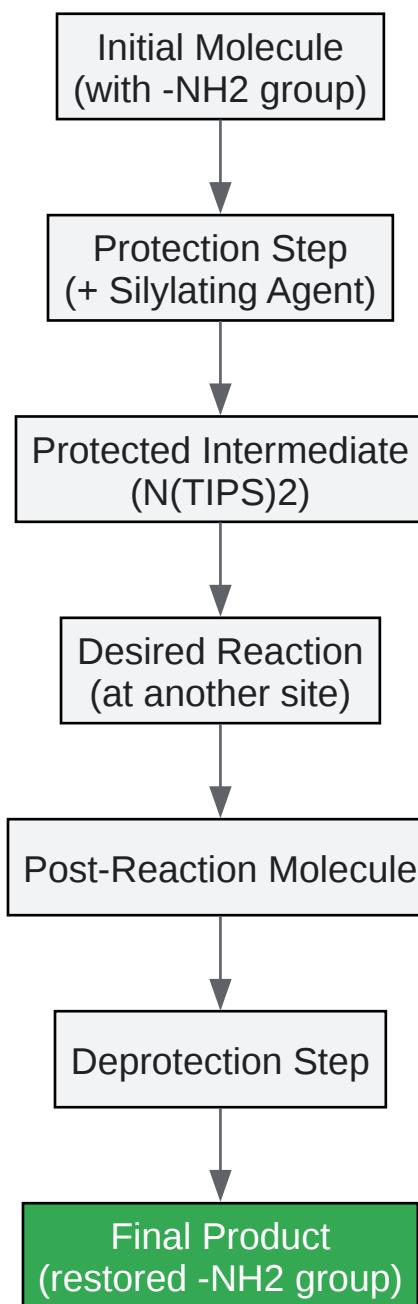
Key Applications in Advanced Synthesis As a Non-Nucleophilic Base

In complex chemical transformations, particularly in drug development where molecules possess multiple reactive sites, it is often necessary to deprotonate a specific acidic proton without triggering unwanted side reactions. A strong, yet non-nucleophilic, base is ideal for this purpose. The lone pair on the nitrogen of **Bis(triisopropylsilyl)amine** is sterically accessible enough to abstract a proton but is too hindered to act as a nucleophile.[5][6]

This makes it an excellent alternative to other strong bases like lithium diisopropylamide (LDA) in scenarios where nucleophilic addition could be a competing pathway. For instance, in the formation of specific enolates, **Bis(triisopropylsilyl)amine** can selectively deprotonate the alpha-carbon of a ketone without attacking the carbonyl group itself.

Logical Workflow: Deprotonation with a Hindered Base

[Click to download full resolution via product page](#)


Caption: Selective deprotonation using a sterically hindered base.

As a Protecting Group for Primary Amines

Protecting groups are fundamental to multi-step organic synthesis.[7] They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The amine functional group is a common site that requires protection due to its basicity and nucleophilicity.[4][7]

Bis(triisopropylsilyl)amine can serve as a reagent to install a robust TIPS protecting group on a primary amine. The resulting N,N-bis(triisopropylsilyl) protected amine is rendered non-nucleophilic and non-basic, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

Diagram: General Protecting Group Strategy

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.cn]
- 3. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Protective Groups [organic-chemistry.org]
- To cite this document: BenchChem. [Bis(triisopropylsilyl)amine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3033179#bis-triisopropylsilyl-amine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com